3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide
Description
This compound features a 3-chlorophenyl group attached to a propanamide backbone, which is further substituted with a 2-hydroxyethyl group linked to a 4-(furan-2-yl)phenyl moiety. The hydroxyethyl group may enhance solubility compared to purely hydrophobic substituents.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-18-4-1-3-15(13-18)6-11-21(25)23-14-19(24)16-7-9-17(10-8-16)20-5-2-12-26-20/h1-5,7-10,12-13,19,24H,6,11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXKECYHDQWHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide indicates a complex structure that may influence its biological activity. The presence of both chlorophenyl and furan moieties is significant in determining its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide. For instance, related alkaloids have demonstrated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The mechanisms through which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of key metabolic pathways. Similar compounds have been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is critical for their virulence . This inhibition can lead to reduced pathogenicity and enhanced effectiveness against infections.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide. Variations in the substituents on the aromatic rings significantly influence the potency and selectivity of these compounds against various microbial strains . For example, modifications in the furan or phenyl groups can enhance or diminish antimicrobial efficacy.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of furan derivatives, including those structurally similar to our compound, demonstrating that specific substitutions led to increased antibacterial activity against resistant strains of bacteria.
- Fungal Activity : Another investigation focused on antifungal properties, revealing that certain derivatives exhibited MIC values as low as 16.69 µM against Candida albicans, indicating potential for therapeutic applications in fungal infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Structural Difference: Replaces the furan-containing hydroxyethyl group with an isobutylphenyl moiety. This compound is derived from ibuprofen, suggesting anti-inflammatory applications .
- (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide ():
Heterocyclic Modifications
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide ():
- Structural Difference: Incorporates a thiazole ring instead of the hydroxyethyl group.
- Impact: The thiazole moiety introduces hydrogen-bonding capability and aromatic heterocyclic interactions. This compound exhibits potent KPNB1 inhibition and anticancer activity, suggesting the thiazole’s role in target engagement .
- N-[2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide (): Structural Difference: Adds a morpholine-sulfonyl group and a methylcyclopropyl-furan substituent.
Piperazine and Piperidine Derivatives
- N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Derivatives ():
- 2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (): Structural Difference: Combines cyclopropane, fluorophenyl, and piperazine groups. Impact: Cyclopropane increases metabolic stability; fluorophenyl enhances binding affinity through hydrophobic and electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
